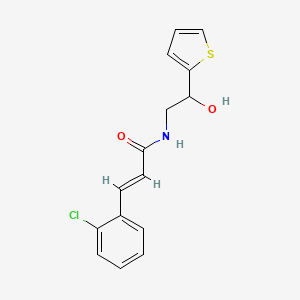![molecular formula C16H17NO4S B2400437 3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid CAS No. 900019-05-8](/img/structure/B2400437.png)
3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid is a chemical compound with the molecular formula C16H17NO4S and a molar mass of 319.38 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H17NO4S . It contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact arrangement of these atoms in space defines the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen
Hemoglobin Oxygen Affinity Modulation
3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid and similar compounds have been explored for their potential in modulating the oxygen affinity of human hemoglobin. This property is particularly relevant in clinical or biological areas that require a reversal of depleted oxygen supply, such as in conditions like ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes. These compounds are also structurally related to certain antilipidemic agents (Randad et al., 1991).
Synthesis of Novel Amino Acids
The synthesis of novel amino acids, which include derivatives of this compound, is an area of active research. These synthetic efforts are directed towards creating new compounds that can have various applications, including as building blocks in peptide synthesis or as potential pharmaceutical agents (Estermann & Seebach, 1988).
Antimicrobial Activity
Certain derivatives of this compound have been investigated for their antimicrobial properties. These studies focus on synthesizing compounds that can effectively combat microbial infections, thereby contributing to the field of infectious disease treatment and prevention (Mickevičienė et al., 2015).
Organotin(IV) Complexes for Anticancer Drugs
The amino acetate derivatives of compounds like this compound have been used to synthesize organotin(IV) complexes. These complexes have shown promise as anticancer drugs, exhibiting significant cytotoxicity against various human tumor cell lines. This highlights the potential of such compounds in the development of new cancer therapies (Basu Baul et al., 2009).
Eigenschaften
IUPAC Name |
3-[2-(3-methylbutanoylamino)phenoxy]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10(2)9-14(18)17-11-5-3-4-6-12(11)21-13-7-8-22-15(13)16(19)20/h3-8,10H,9H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPUFOUCLXAQOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1OC2=C(SC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

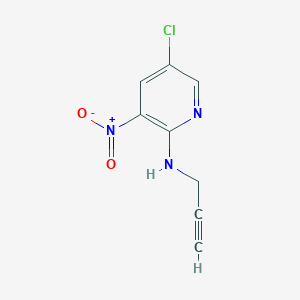
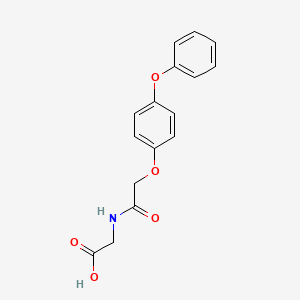
![[4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B2400358.png)
![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate](/img/structure/B2400359.png)
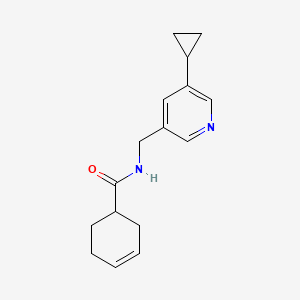
![2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2400361.png)

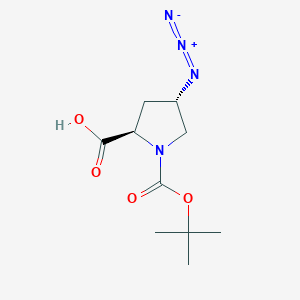

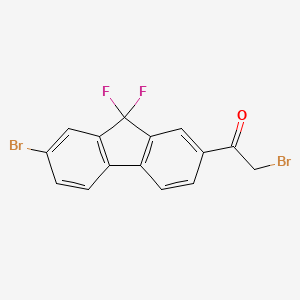
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2400372.png)
![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(2-naphthyloxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2400373.png)

